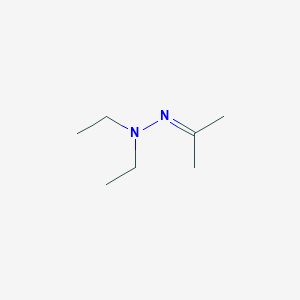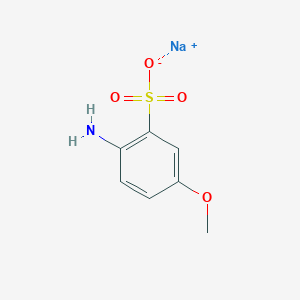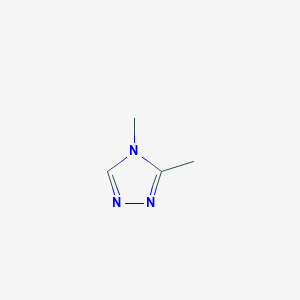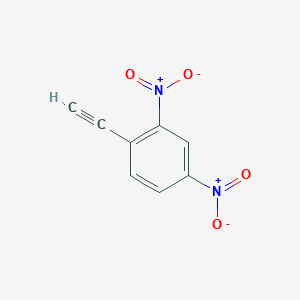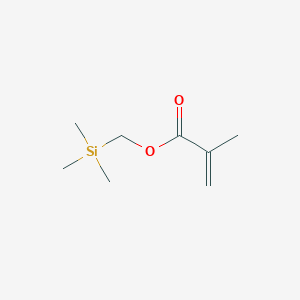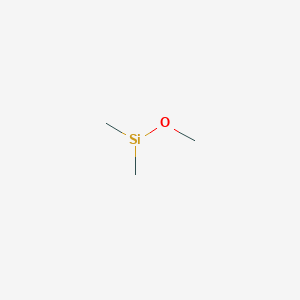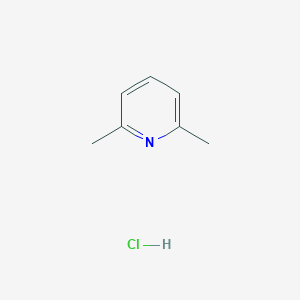![molecular formula C20H16O B099091 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol CAS No. 17573-24-9](/img/structure/B99091.png)
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) and a derivative of benzopyrene. This compound is known for its complex structure and significant biological activity. It is often studied for its potential mutagenic and carcinogenic properties, making it a compound of interest in environmental and health-related research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol typically involves the hydroxylation of 7,8,9,10-tetrahydrobenzo(a)pyrene. One common method includes the use of N-bromosuccinimide (NBS) for bromination, followed by a hydroxylation step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis techniques, often starting from simpler aromatic hydrocarbons and utilizing various catalysts and reagents to achieve the desired hydroxylation .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Reduced PAH compounds.
Substitution: Various substituted benzopyrene derivatives.
科学的研究の応用
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is extensively studied for its role in:
Chemistry: Used as a starting material for synthesizing other complex PAH derivatives.
Biology: Investigated for its interactions with DNA and potential to form DNA adducts, leading to mutations.
Medicine: Studied for its carcinogenic properties and potential role in cancer research.
Industry: Utilized in the synthesis of specialized organic compounds and materials.
作用機序
The compound exerts its effects primarily through the formation of electrophilic sulfuric acid esters, which can covalently bind to DNA. This binding leads to the formation of DNA adducts, which can cause mutations and potentially initiate carcinogenesis. The activation of the compound is often facilitated by sulfotransferase enzymes in the liver .
類似化合物との比較
7,8,9,10-Tetrahydrobenzo(a)pyrene: The parent hydrocarbon without the hydroxyl group.
Benzo(a)pyrene: A well-known PAH with significant carcinogenic properties.
7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol: Another hydroxylated derivative with similar properties.
Uniqueness: 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its ability to form DNA adducts and its activation by sulfotransferase enzymes distinguish it from other similar PAHs .
特性
CAS番号 |
17573-24-9 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC名 |
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H16O/c21-17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17,21H,2,5-6H2 |
InChIキー |
VEFFVGHBCVMXOT-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
正規SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
同義語 |
10-HTBP 10-hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



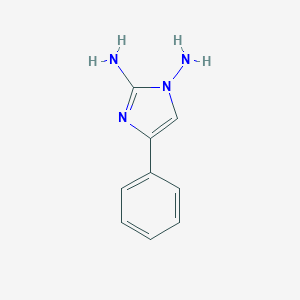
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
